molecular formula C9H8ClF3OS B6311769 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene CAS No. 1858250-94-8

4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene

Cat. No. B6311769
CAS RN: 1858250-94-8
M. Wt: 256.67 g/mol
InChI Key: ZNWISLLQJLQDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene (MCTFBE) is an organosulfur compound with a wide range of applications in the field of scientific research. It is a colorless liquid with a sweet odor and a boiling point of 118°C. MCTFBE is a versatile compound that can be used in a variety of chemical reactions, including substitution reactions, reduction reactions, and oxidation reactions. It is also used in the synthesis of various pharmaceuticals and other compounds.

Mechanism of Action

4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene acts as a catalyst in a variety of chemical reactions. It can act as an electrophile in substitution reactions, as a reducing agent in reduction reactions, and as an oxidizing agent in oxidation reactions. In addition, 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene can act as a Lewis acid, promoting the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. In addition, 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene has been shown to inhibit the growth of various cancer cells, as well as inhibit the formation of blood clots.

Advantages and Limitations for Lab Experiments

4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low boiling point and a low vapor pressure. In addition, it is relatively non-toxic and has a low cost. However, 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene is highly flammable and should be handled with care.

Future Directions

The potential future applications of 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene are numerous. It could be used in the synthesis of new pharmaceuticals, as well as new polymers and organic compounds. In addition, it could be used in the development of new catalysts for various chemical reactions. Finally, it could be used in the development of new methods for the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene can be synthesized using a variety of methods, including the reaction of 4-methylthio-2-chloro-1,1,2-trifluoroethanol with benzene in the presence of a base. The reaction is typically carried out at a temperature of around 100°C and the product can be isolated using a variety of techniques, such as distillation, crystallization, or chromatography.

Scientific Research Applications

4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antibiotics, anti-cancer drugs, and anti-inflammatory agents. It is also used in the synthesis of various organic compounds, such as dyes, fragrances, and agricultural chemicals. In addition, 4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene is used in the synthesis of various polymers, including polyurethanes and polyesters.

properties

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3OS/c1-15-7-4-2-6(3-5-7)14-9(12,13)8(10)11/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWISLLQJLQDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188310
Record name Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)-(2-chloro-1,1,2-trifluoroethoxy)benzene

CAS RN

1858250-94-8
Record name Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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